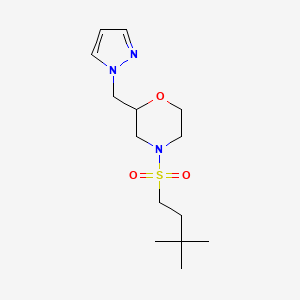![molecular formula C14H20N6O B6966572 1-[3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylamino)propyl]azepan-2-one](/img/structure/B6966572.png)
1-[3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylamino)propyl]azepan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylamino)propyl]azepan-2-one is a heterocyclic compound that features a triazolo-pyridazine moiety fused with an azepanone ring
Vorbereitungsmethoden
The synthesis of 1-[3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylamino)propyl]azepan-2-one typically involves the following steps:
Formation of the Triazolo-Pyridazine Core: This can be achieved through the reaction of appropriate hydrazine derivatives with nitriles or carboxylic acids under acidic or basic conditions.
Attachment of the Propyl Chain: The triazolo-pyridazine core is then reacted with a propyl halide in the presence of a base to form the propyl-substituted intermediate.
Cyclization to Form Azepanone: The final step involves cyclization of the intermediate with an appropriate reagent, such as phosgene or a similar carbonylating agent, to form the azepanone ring.
Analyse Chemischer Reaktionen
1-[3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylamino)propyl]azepan-2-one undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
1-[3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylamino)propyl]azepan-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with various biological targets.
Materials Science: The compound is explored for its use in the development of new materials with unique electronic and optical properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its mechanism of action and potential therapeutic uses.
Wirkmechanismus
The mechanism of action of 1-[3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylamino)propyl]azepan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
1-[3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylamino)propyl]azepan-2-one can be compared with other similar compounds, such as:
[1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)acetic acid: This compound shares the triazolo-pyridazine core but differs in its functional groups and overall structure.
[1,2,4]Triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid: Similar in structure but with different substituents, leading to variations in its chemical and biological properties.
6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol: Another related compound with a different substitution pattern, affecting its reactivity and applications.
Eigenschaften
IUPAC Name |
1-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylamino)propyl]azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O/c21-14-5-2-1-3-9-19(14)10-4-8-15-12-6-7-13-17-16-11-20(13)18-12/h6-7,11H,1-5,8-10H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTFIVYBKSBAMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)CCCNC2=NN3C=NN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[[2-(methanesulfonamido)cyclopentyl]methyl]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B6966497.png)

![3-[4-(3-Ethoxy-2-hydroxypropyl)piperazin-1-yl]phenol](/img/structure/B6966517.png)
![1-(2-Methoxyethyl)-4-[(3-methyltriazol-4-yl)methyl]piperazin-2-one](/img/structure/B6966524.png)
![1-[2-[3-(2,3-Dihydroindol-1-ylsulfonyl)azetidin-1-yl]-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B6966532.png)
![3-[4-[2-(2H-indazol-3-yl)acetyl]-3-methylpiperazin-1-yl]pyrazine-2-carbonitrile](/img/structure/B6966535.png)
![4-[1-[(5-Chlorofuran-2-yl)methyl]piperidin-3-yl]sulfonylmorpholine](/img/structure/B6966544.png)
![[5-(Dimethylamino)pyrazin-2-yl]-[4-(furan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B6966545.png)
![5-[3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine-4-carbonyl]-2-(4-methylphenyl)-1H-pyrazol-3-one](/img/structure/B6966551.png)
![3-cyclopentyl-8-methyl-N-[3-(triazol-1-yl)propyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxamide](/img/structure/B6966566.png)
![5-(dimethylamino)-N-[[2-(methanesulfonamido)cyclopentyl]methyl]pyrazine-2-carboxamide](/img/structure/B6966578.png)
![[5-(Dimethylamino)pyrazin-2-yl]-[4-(2-methoxyethyl)-1,4-diazepan-1-yl]methanone](/img/structure/B6966587.png)
![[(2S)-1-[(4aS,8aR)-6-ethyl-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazin-4-yl]-1-oxopropan-2-yl]urea](/img/structure/B6966588.png)
![4-methylsulfonyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]piperazine-1-carboxamide](/img/structure/B6966595.png)
